3,4-Dichloro-2-formylphenylboronic acid pinacol ester 3,4-Dichloro-2-formylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-14-3
VCID: VC11662795
InChI: InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O
Molecular Formula: C13H15BCl2O3
Molecular Weight: 301.0 g/mol

3,4-Dichloro-2-formylphenylboronic acid pinacol ester

CAS No.: 2121514-14-3

Cat. No.: VC11662795

Molecular Formula: C13H15BCl2O3

Molecular Weight: 301.0 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloro-2-formylphenylboronic acid pinacol ester - 2121514-14-3

Specification

CAS No. 2121514-14-3
Molecular Formula C13H15BCl2O3
Molecular Weight 301.0 g/mol
IUPAC Name 2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3
Standard InChI Key FQSOZPYVDGILMO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O

Introduction

Structural and Molecular Characteristics

The molecular formula of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is C₁₃H₁₅BCl₂O₃, with a molecular weight of 300.97 g/mol. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its shelf life and handling properties compared to its free acid form . The chlorine substituents and formyl group introduce steric and electronic effects that influence its reactivity in cross-coupling reactions.

Key structural features include:

  • Chlorine substituents: Positioned at the 3- and 4-positions, these electron-withdrawing groups direct electrophilic substitution and modulate electronic density on the aromatic ring.

  • Formyl group: At the 2-position, this functional group enables further derivatization via condensation or reduction reactions.

  • Pinacol boronic ester: The dioxaborolane ring protects the boron atom, preventing protodeboronation and improving solubility in organic solvents .

Comparative physical properties with related compounds are summarized below:

Property3,4-Dichloro-2-formylphenylboronic acid pinacol ester2,4-Dichlorophenylboronic acid pinacol ester
Molecular FormulaC₁₃H₁₅BCl₂O₃C₁₂H₁₅BCl₂O₂
Molecular Weight (g/mol)300.97272.96
Density (g/cm³)Not reported1.2
Boiling Point (°C)Not reported339.1
Flash Point (°C)Not reported158.9

Synthetic Methodologies

While no direct synthesis route for 3,4-dichloro-2-formylphenylboronic acid pinacol ester is documented, analogous protocols for arylboronic esters provide a framework for its preparation. A two-step approach is commonly employed:

Halogenation and Functionalization

The synthesis begins with a dihalogenated aromatic precursor. For example, 3,4-dichloro-2-bromobenzaldehyde could serve as a starting material. In a manner similar to the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole , halogen-metal exchange or directed ortho-metalation introduces the boronic ester group.

  • Halogenation:

    • 3,4-Dichloro-2-formylbenzaldehyde is treated with a brominating agent (e.g., NBS) to introduce a bromine atom at the 5-position.

    • Substitution of the bromine with a boronic ester group via Suzuki-Miyaura coupling or lithiation-borylation.

  • Pinacol Ester Formation:

    • The boronic acid intermediate reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to form the ester .

Palladium-Catalyzed Cross-Coupling

A patent describing the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole illustrates a generalizable method:

  • Coupling Reaction:

    • A brominated intermediate (e.g., 3,4-dichloro-2-bromoformylbenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc).

    • Reaction conditions: 60–80°C in 1,4-dioxane under nitrogen .

This method typically achieves yields >80% for structurally similar compounds .

Reactivity and Applications

Suzuki-Miyaura Coupling

The compound’s boronic ester group participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. For instance:
Ar–B(pin)+Ar’–XPd catalystAr–Ar’+Byproducts\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{Byproducts}
Here, Ar–X represents an aryl halide or triflate. The formyl group remains intact under these conditions, enabling post-coupling modifications .

Derivatization Pathways

  • Reduction: The formyl group can be reduced to a hydroxymethyl (–CH₂OH) or methyl (–CH₃) group using NaBH₄ or LiAlH₄.

  • Condensation: Reaction with amines forms Schiff bases, useful in coordination chemistry or as ligands.

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